molecular formula C16H24N2O5S B11132846 1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide

1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11132846
M. Wt: 356.4 g/mol
InChI Key: QDCAFRUISUSUPH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with N-ethylpiperidine-3-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler amine compound. Substitution reactions could result in a variety of new compounds with different functional groups.

Scientific Research Applications

1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and responses, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications and interactions, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-6-5-9-18(11-12)24(20,21)13-7-8-14(22-2)15(10-13)23-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19)

InChI Key

QDCAFRUISUSUPH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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